5-(N,N-Dibenzylglycyl)salicylamide
Overview
Description
5-(N,N-Dibenzylglycyl)salicylamide is a complex organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a dibenzylamino group attached to an acetyl group, which is further connected to a hydroxybenzamide structure
Mechanism of Action
Target of Action
It’s worth noting that this compound is used in the preparation of 5-(n,n-dibenzyl amino)acetylsalicylamide as an intermediate for labetalol drug synthesis .
Mode of Action
It’s known to be a nucleophilic reagent that reacts with carbinols to form salicylates . This suggests that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
As it’s used in the synthesis of labetalol, it might indirectly influence the biochemical pathways associated with labetalol, such as adrenergic receptor signaling .
Pharmacokinetics
It’s soluble in ethyl acetate and methanol, which may influence its bioavailability .
Result of Action
Given its role in the synthesis of labetalol, it might indirectly contribute to the antihypertensive effects of labetalol .
Action Environment
As a chemical compound, its stability and reactivity might be influenced by factors such as temperature, ph, and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the dibenzylamino group and the acetyl group in its structure .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to better understand the compound’s behavior over time .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide in animal models
Metabolic Pathways
The metabolic pathways involving 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide are not well-defined. It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,N-Dibenzylglycyl)salicylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Dibenzylamine: Dibenzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.
Acetylation: The dibenzylamine is then acetylated using acetic anhydride to form N-acetyl dibenzylamine.
Coupling with 2-Hydroxybenzamide: The N-acetyl dibenzylamine is coupled with 2-hydroxybenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(N,N-Dibenzylglycyl)salicylamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(2-(Dibenzylamino)acetyl)-2-ketobenzamide.
Reduction: Formation of 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzyl alcohol.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-(N,N-Dibenzylglycyl)salicylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzoate
- 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzyl alcohol
- 5-(2-(Dibenzylamino)acetyl)-2-ketobenzamide
Uniqueness
5-(N,N-Dibenzylglycyl)salicylamide is unique due to its specific structural features, such as the presence of both dibenzylamino and hydroxybenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLPQXRWAKCKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184651 | |
Record name | 5-((Bis(benzyl)amino)acetyl)salicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30566-92-8 | |
Record name | 5-[2-[Bis(phenylmethyl)amino]acetyl]-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30566-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-((Bis(benzyl)amino)acetyl)salicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030566928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((Bis(benzyl)amino)acetyl)salicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[[bis(benzyl)amino]acetyl]salicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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